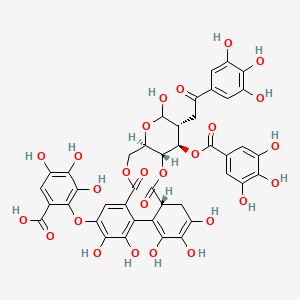

Rugosin B

描述

属性

生物活性 |

Antibacterial |

|---|---|

序列 |

SLFSLIKAGAKFLGKNLLKQGAQYAACKVSKEC |

产品来源 |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Rugosin B

Identification of Plant Sources of Rugosin B

This compound has been isolated and identified in various plant sources, highlighting its distribution across different plant families.

Distribution in Rosa Species (e.g., Rosa gallica, Rosa canina)

This compound is found in species of the Rosa genus, commonly known as roses. It has been specifically isolated from Rosa gallica and Rosa canina. nih.govnih.govmdpi.com Studies on Rosa gallica bud extract powder have identified this compound as a major contributing compound with notable biological activity. nih.govtandfonline.com In Rosa canina, this compound, along with tellimagrandin I, has been isolated from flower petal extracts. nih.govresearchgate.net Other Rosa species, such as Rosa rugosa, are also known to contain rugosins, including this compound. mdpi.comresearchgate.net

Here is a table summarizing the presence of this compound in selected Rosa species:

| Species | Common Name | Plant Part | Reference |

| Rosa gallica | French Rose | Flower buds | nih.govtandfonline.com |

| Rosa canina | Dog Rose | Flower petals | nih.govresearchgate.net |

| Rosa rugosa | Rugosa Rose | Flower petals | mdpi.comresearchgate.net |

Presence in Euphorbia Species (e.g., Euphorbia prostrata, Euphorbia thymifolia)

The presence of this compound has also been documented in Euphorbia species. Euphorbia prostrata and Euphorbia thymifolia are reported to contain this compound. nih.govprota4u.orgkarger.comphcogrev.com Research on Euphorbia prostrata has shown that its dried leaf extracts contain a range of hydrolyzable ellagitannins, including this compound, alongside other rugosins (A, D, E, and G) and tellimagrandins. scialert.netacademicjournals.orgijsdr.org Similarly, Euphorbia thymifolia has been found to contain this compound among its hydrolyzable tannin constituents. prota4u.orgkarger.comphcogrev.com

Here is a table summarizing the presence of this compound in selected Euphorbia species:

| Species | Common Name | Plant Part | Reference |

| Euphorbia prostrata | Prostrate Spurge | Dried leaf extracts | scialert.netacademicjournals.orgijsdr.org |

| Euphorbia thymifolia | Thyme-leaf Spurge | Aerial parts | prota4u.orgkarger.comphcogrev.com |

Occurrence in Filipendula glaberrima

Filipendula glaberrima, a Korean endemic species, has also been identified as a source of this compound. medmelon.grmdpi.com Specifically, this compound methyl ester, a derivative of this compound, has been isolated from the leaves of F. glaberrima. mdpi.comresearchgate.netnih.govsciprofiles.comresearchgate.netmdpi.com This finding suggests the presence of this compound or closely related metabolic precursors within this species.

Here is a table summarizing the presence of this compound in Filipendula glaberrima:

| Species | Common Name | Plant Part | Compound Isolated | Reference |

| Filipendula glaberrima | Leaves | This compound methyl ester | mdpi.comresearchgate.netnih.govsciprofiles.comresearchgate.netmdpi.com |

Biosynthetic Precursors and Related Natural Products in Source Organisms

This compound belongs to the class of hydrolyzable tannins, which are complex polyphenols. The biosynthesis of these compounds involves the shikimate pathway and the acetate (B1210297)/malonate pathway, which provide the precursor molecules. researchgate.netmdpi.comlibretexts.org Ellagitannins, like this compound, are formed through the esterification of glucose with gallic acid units, followed by oxidative C-C coupling of galloyl groups to form hexahydroxydiphenoyl (HHDP) or valoneoyl units.

In the plant sources containing this compound, several related natural products have been identified, offering clues about its biosynthesis and the metabolic capabilities of these species. In Rosa species, related ellagitannins such as rugosin A, rugosin D, rugosin E, rugosin G, and tellimagrandin I and II have been reported alongside this compound. nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netoup.com Tellimagrandin I is considered a potential precursor or a related monomeric unit in the formation of more complex ellagitannins like rugosins. researchgate.net

In Euphorbia prostrata and Euphorbia thymifolia, other hydrolyzable tannins such as corilagin, geraniin (B209207), tellimagrandin I and II, and other rugosin derivatives (rugosin A, D, E, G) have been isolated. prota4u.orgscialert.netacademicjournals.orgijsdr.org The co-occurrence of these compounds suggests shared biosynthetic pathways.

In Filipendula glaberrima, while this compound methyl ester has been specifically noted, other ellagitannins and gallotannins are also present, indicating a broader capacity for tannin biosynthesis. mdpi.com The presence of the methyl ester derivative in F. glaberrima is interesting and its formation might be a result of specific enzymatic methylation or potentially an artifact of the isolation process under certain conditions. mdpi.com

The structural relationships between this compound and other co-occurring tannins, particularly the presence of galloyl, HHDP, and valoneoyl units, support the understanding of its formation from simpler phenolic precursors via established biosynthetic routes for hydrolyzable tannins.

Isolation and Purification Methodologies for Rugosin B

Extraction Techniques from Plant Matrices

Extraction is the initial step to liberate Rugosin B from the complex plant material. This process involves using appropriate solvents to dissolve the target compound while leaving behind unwanted substances.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique in natural product isolation. It involves using solvents with varying polarities to selectively extract compounds from a solid or liquid matrix egyankosh.ac.inecoxtract.com. For this compound, which is an ellagitannin, solvents such as aqueous methanol (B129727), aqueous acetone (B3395972), ethyl acetate (B1210297), and 1-butanol (B46404) have been employed tandfonline.comtandfonline.com. The choice of solvent or solvent mixture is crucial and often optimized to maximize the yield of this compound. For example, successive extraction with solvents like n-hexane, dichloromethane, and 70% aqueous acetone has been used to obtain different fractions from plant material tandfonline.com.

Aqueous and Organic Solvent Partitioning Strategies

Following initial solvent extraction, liquid-liquid partitioning is often used to further separate compounds based on their differential solubility in two immiscible phases, typically an aqueous phase and an organic solvent taylorandfrancis.comlibretexts.org. This technique leverages the partition coefficient (K), which is the ratio of the concentration of a solute in one phase to its concentration in another taylorandfrancis.comlibretexts.orgviu.ca. In the isolation of this compound, aqueous solutions of plant extracts have been partitioned with organic solvents such as ethyl acetate and 1-butanol to yield fractions with different polarities. For instance, an aqueous solution of rose bud extract powder was extracted sequentially with ethyl acetate and then with 1-butanol, resulting in water-soluble, 1-butanol soluble, and ethyl acetate soluble fractions tandfonline.comtandfonline.com.

Chromatographic Separation Techniques

Chromatography plays a vital role in separating this compound from other compounds present in the crude extract or partitioned fractions. Various chromatographic methods are utilized based on different separation principles.

Column Chromatography Applications

Column chromatography is a widely used technique for purifying compounds based on their differential adsorption to a stationary phase as a mobile phase passes through a column chemistryviews.orglibretexts.orgvt.edunih.gov. Silica (B1680970) gel column chromatography is commonly applied in the initial stages of purification, often using stepwise elution with solvent mixtures of increasing polarity, such as chloroform (B151607)/methanol tandfonline.comtandfonline.com. Reverse-phase column chromatography, which utilizes a non-polar stationary phase, is also employed for further fractionation tandfonline.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for achieving high-resolution separation and purification of compounds nih.govusamvcluj.rosinobiological.comnih.govnih.gov. These methods use high pressure to force the mobile phase through a column packed with small particles, leading to efficient separation sinobiological.com. Both analytical and preparative HPLC have been used in the isolation of this compound tandfonline.comtandfonline.com. For example, fractions obtained from column chromatography have been further purified using preparative HPLC with reversed-phase columns (e.g., Inertsil ODS-3 or InertSustain C18) and mobile phases typically consisting of mixtures of water or aqueous formic acid and methanol or acetonitrile (B52724) tandfonline.comtandfonline.com. UHPLC coupled with mass spectrometry (UHPLC-MS) has also been used for analysis and quantification of this compound in plant extracts tandfonline.com.

Size Exclusion Chromatography (e.g., Sephadex LH-20)

Size exclusion chromatography separates molecules based on their size as they pass through a porous stationary phase sigmaaldrich.comcytivalifesciences.comresearchgate.net. Sephadex LH-20 is a commonly used stationary phase for this technique, particularly for the separation of natural products like tannins and low molecular weight peptides, exhibiting both hydrophilic and lipophilic character sigmaaldrich.comcytivalifesciences.comresearchgate.net. Sephadex LH-20 chromatography has been utilized in the purification schemes for compounds, including hydrolyzable tannins, which are structurally related to this compound tandfonline.comresearchgate.netutu.fi. This method can be used to fractionate extracts based on molecular size before further purification by other chromatographic techniques tandfonline.comutu.fi.

Data Tables

Based on the search results, specific quantitative data regarding yields from extraction and purification steps for this compound can be presented in a table.

| Extraction/Purification Step | Plant Source | Fraction/Compound Obtained | Yield (from initial material) | Reference |

| Rose bud extract powder dissolved in water, extracted with Ethyl acetate | Rosa gallica | Ethyl acetate soluble fraction | 4.39 g (from 50 g) | tandfonline.comtandfonline.com |

| Rose bud extract powder dissolved in water, extracted with 1-butanol | Rosa gallica | 1-butanol soluble fraction | 7.98 g (from 50 g) | tandfonline.comtandfonline.com |

| Ethyl acetate soluble fraction separated by Silica gel CC | Rosa gallica | Fraction eluted by CHCl3/MeOH (2:1) | - | tandfonline.comtandfonline.com |

| Fraction from Silica gel CC separated by Cosmosil 75C18-OPN CC | Rosa gallica | Fr. 3 | - | tandfonline.comtandfonline.com |

| Fr. 3 purified by HPLC (Inertsil ODS-3, 30% aq. MeOH) | Rosa gallica | This compound | 38.1 mg | tandfonline.comtandfonline.com |

| Fr. 5 purified by HPLC (InertSustain C18, 35% aq. MeOH) | Rosa gallica | This compound | - | tandfonline.comtandfonline.com |

| UHPLC-MS quantification in rose bud extract powder | Rosa gallica | This compound | 39.7 ± 1.2 μmol/g | tandfonline.com |

Detailed Research Findings

Research on the isolation of this compound has provided detailed insights into the effectiveness of specific methods. For instance, a study focusing on Rosa gallica bud extract powder demonstrated that this compound was a major compound contributing to observed biological activity tandfonline.com. The isolation involved initial extraction with water, followed by liquid-liquid partitioning with ethyl acetate and 1-butanol. The ethyl acetate fraction was then subjected to silica gel column chromatography and reverse-phase column chromatography, with final purification achieved by HPLC tandfonline.comtandfonline.com. Specific HPLC conditions, including the stationary phase (Inertsil ODS-3 or InertSustain C18) and mobile phase (aqueous methanol with formic acid), were optimized to obtain pure this compound tandfonline.comtandfonline.com. The purity and structure of the isolated compound were confirmed using NMR and mass spectrometry tandfonline.com. Quantitative analysis using UPLC-MS revealed the concentration of this compound in the rose bud extract powder tandfonline.com.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for the purification of small to moderate quantities of a sample, typically ranging from 10 to 90 mg depending on the difficulty of separation and plate thickness. rochester.edu It is particularly useful for obtaining a profile of components in natural extracts and for rapid separation. rochester.edu Prep TLC utilizes thicker layers of stationary phase, commonly silica gel, on larger plates compared to analytical TLC. rochester.edusilicycle.com

The process involves applying the sample as a thin line near the bottom edge of the plate. rochester.edu The plate is then developed in a suitable solvent system, allowing the components to separate into distinct bands based on their differential migration rates. rochester.edusilicycle.com Once the solvent front has reached near the top of the plate, the plate is removed and dried. silicycle.com The separated bands containing the desired compound, in this case, this compound, are typically visualized under UV light if the compound is UV-active. rochester.edu The silica gel containing the target compound is then carefully scraped off the plate using a razor blade or spatula. rochester.edu The compound is subsequently extracted from the scraped silica using a polar solvent, such as ethyl acetate, and the solvent is evaporated to obtain the purified compound. rochester.edu

While the provided search results mention TLC in the context of analyzing extracts that may contain rugosins, specific detailed protocols for the preparative TLC of this compound were not found within the search snippets. However, the general principles of Prep TLC as described in the search results would be applicable for the purification of this compound if it is present in a mixture that can be resolved by this method.

Ancillary Purification and Enrichment Protocols

Beyond initial extraction and primary chromatographic separations like column chromatography, several ancillary techniques can be employed for further purification and enrichment of this compound. These methods are often used sequentially to increase the purity of the target compound.

Column chromatography is a fundamental step often preceding or complementing Prep TLC. column-chromatography.com Various types of column chromatography, including silica-gel column chromatography and reverse-phase column chromatography (such as using Cosmosil C18 or Inertsil ODS-3), have been reported for the fractionation and purification of compounds from sources containing rugosins. tandfonline.com Stepwise or gradient elution with different solvent systems, such as mixtures of water and methanol or chloroform and methanol, are commonly used to separate different classes of compounds. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently used as a final purification step to obtain highly pure compounds. tandfonline.com HPLC can be used in both analytical and preparative scales. tandfonline.com For the purification of compounds like rugosins, reverse-phase HPLC with columns such as Inertsil ODS-3 or InertSustain C18 and mobile phases containing aqueous methanol or acetonitrile with acidic modifiers like formic acid have been employed. tandfonline.com

Other techniques mentioned in the context of purifying plant extracts that may contain tannins or polyphenols include solvent partitioning (e.g., partitioning between water and ethyl acetate or 1-butanol) and using adsorbent resins like MCI Gel or Sephadex LH-20 column chromatography. tandfonline.comtandfonline.com These methods help to remove bulk impurities and fractionate the extract based on differences in polarity and molecular size. tandfonline.com

While specific detailed protocols for the ancillary purification and enrichment solely of this compound across multiple methods were not explicitly detailed in a single source, the combination of techniques like solvent partitioning, various forms of column chromatography (silica, reverse-phase), and preparative HPLC represents a typical approach for purifying complex natural products like this compound from crude plant extracts. column-chromatography.comtandfonline.comtandfonline.com

Biosynthetic Pathways of Rugosin B

Elucidation of Key Enzymatic Transformations

While specific enzymatic transformations directly leading to Rugosin B are not exhaustively detailed in the provided search results, the biosynthesis of ellagitannins generally involves enzymes that catalyze esterification, hydroxylation, and oxidative coupling reactions. The initial steps involve the formation of β-glucogallin from UDP-glucose and gallic acid, catalyzed by enzymes found in plants like oak and sumac. researchgate.net Subsequent galloylation of β-glucogallin leads to 1,2,3,4,6-pentagalloyl-glucose, a pivotal intermediate for both gallotannins and ellagitannins. researchgate.net The conversion of pentagalloyl-glucose to ellagitannins involves oxidative formation of hexahydroxydiphenoyl (HHDP) units. While the specific enzymes for this compound are not explicitly named, the biosynthesis of ellagitannins with HHDP units requires enzymatic machinery capable of performing intramolecular C-C and C-O bond formation through oxidative coupling of galloyl residues.

Identification of Intermediate Metabolites in the Biosynthesis of Dimeric Ellagitannins

The biosynthesis of dimeric ellagitannins, including this compound, proceeds through monomeric ellagitannin intermediates. The common precursor, 1,2,3,4,6-pentagalloyl-glucose, is a key intermediate in the pathway to various hydrolysable tannins. researchgate.net The formation of HHDP units on this glucose core leads to monomeric ellagitannins. Dimeric ellagitannins are then formed by the coupling of these monomeric units. While specific intermediates for this compound dimerization are not listed, studies on the chemoenzymatic synthesis of related rugulosin (B17658) analogues suggest the involvement of variously substituted putative monomeric intermediates that undergo dimerization. researchgate.netrsc.org Ellagic acid, a dimerization product of gallic acid, is a core component of ellagitannins, and its presence in various plants is often in the form of ellagitannins. researchgate.netcaldic.com

Mechanistic Insights into Dimerization Processes

The dimerization of monomeric ellagitannins to form complex structures like this compound involves oxidative coupling. This process typically involves the formation of new C-C and/or C-O bonds between two monomeric units. Research into the synthesis of dimeric ellagitannins like coriariin A has explored strategies involving the coupling of galloyl residues or hexahydroxydiphenic acid derivatives. researchgate.netacs.org Specifically for compounds containing the valoneoyl group, which is present in this compound, the dimerization involves a C-C/C-O oxidative coupling of galloyl groups. jst.go.jp While the precise enzymatic mechanisms for the dimerization in the natural biosynthesis of this compound are not fully elucidated in the provided texts, synthetic approaches mimicking these processes often employ oxidative conditions to achieve the necessary coupling. jst.go.jp

Chemoenzymatic and Biomimetic Approaches to Biosynthesis

Chemoenzymatic and biomimetic approaches have been explored to synthesize complex natural products, including ellagitannins and their analogues. researchgate.netrsc.orgwikipedia.orgcsic.es Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to achieve desired structural modifications. rsc.org Biomimetic synthesis aims to replicate proposed biosynthetic pathways in a laboratory setting, often without using the full enzymatic machinery but employing reactions that mimic enzymatic steps. wikipedia.orgnih.gov

Studies have reported the chemoenzymatic synthesis of rugulosin B and C, which are related bisanthraquinones, starting from anthraquinones. researchgate.netrsc.org This work supports the concept of dimerization of monomeric intermediates in the biosynthesis of these compounds. researchgate.netrsc.org While these examples focus on bisanthraquinones, they illustrate the application of chemoenzymatic strategies to synthesize dimeric natural products.

For ellagitannins, biomimetic approaches have been used to synthesize various members of this class. researchgate.netacs.org The synthesis of ellagitannins often involves the formation of HHDP units through oxidative coupling, a reaction that can be inspired by proposed enzymatic mechanisms. researchgate.net The synthesis of valoneoyl-containing ellagitannins like this compound has been attempted using strategies involving the construction of the valoneoyl moiety through enantioselective palladium-catalyzed intramolecular biaryl coupling and atroposelective lactone opening, mimicking aspects of the likely biosynthetic route. jst.go.jp These synthetic efforts provide insights into the potential chemical transformations and intermediates involved in the natural biosynthesis of this compound.

Chemical Synthesis and Derivatization of Rugosin B and Its Analogues

Total Synthesis Strategies for Rugosin B

The total synthesis of this compound involves constructing its complex molecular architecture from simpler starting materials. Given its structural complexity, particularly the presence of the valoneoyl group formed by oxidative coupling of galloyl groups, synthetic strategies often focus on the stereoselective construction of key linkages and the axially chiral biaryl system. jst.go.jp

Chemoenzymatic Total Synthesis

Chemoenzymatic approaches combine chemical reactions with enzymatic transformations to synthesize complex molecules like this compound. This strategy leverages the high regio- and stereoselectivity often exhibited by enzymes. For compounds related to this compound, such as rugulosin (B17658) B and C, chemoenzymatic synthesis starting from anthraquinones has been reported. These methods can involve three to four steps and support proposed biosynthetic pathways involving dimerization of monomeric intermediates. rsc.orgresearchgate.netresearchgate.net Chemoenzymatic synthesis has also been applied to other natural products, demonstrating its utility in accessing challenging molecular architectures. nih.govumich.edu

Biomimetic Total Synthesis

Biomimetic synthesis aims to replicate proposed natural biosynthetic pathways in the laboratory. For this compound and related ellagitannins, biosynthesis is thought to involve the oxidative coupling of galloyl groups on a glucose core, originating from precursors like 1,2,3,4,6-pentagalloylglucose. researchgate.netmdpi.com Biomimetic approaches to ellagitannins have explored the formation of the hexahydroxydiphenoyl (HHDP) group, a common structural feature in this class, through oxidative coupling. mdpi.com While direct biomimetic total synthesis of this compound is highly challenging, studies on related ellagitannins and bisanthraquinones provide insights into potential biomimetic strategies, often involving dimerization steps of putative intermediates. rsc.orgresearchgate.netnih.govnih.gov

Synthetic Approaches to All-Methylated Ellagitannin Analogues

The synthesis of all-methylated ellagitannin analogues, including all-methylated isothis compound and this compound, has been explored to facilitate structural characterization and studies. These syntheses often involve the construction of the axially chiral biaryl function on a sugar moiety. Key steps can include palladium-catalyzed intramolecular biaryl coupling reactions and atroposelective lactone opening reactions. semanticscholar.orgacs.orgnih.govresearchgate.netjst.go.jpdntb.gov.ua These approaches provide access to methylated versions that can be more amenable to analysis techniques like NMR spectroscopy.

Synthesis of this compound Derivatives (e.g., Methyl Esters, Ethyl Esters)

The synthesis of derivatives such as methyl and ethyl esters of this compound and related compounds is undertaken to modify their properties, such as solubility or biological activity. For instance, this compound methyl ester has been studied for its potential biological activities. scispace.comresearchgate.net While specific detailed synthetic procedures for this compound methyl or ethyl esters were not extensively detailed in the search results, the synthesis of methyl and ethyl esters of other complex molecules and polyphenols is a common practice in organic chemistry, often involving esterification reactions between the carboxylic acid moieties and the corresponding alcohol (methanol or ethanol) under acidic or basic conditions. organic-chemistry.orgorgsyn.orgnih.govgoogle.comweebly.compreprints.org The synthesis of methylated analogues of other ellagitannin-related compounds like ellagic acid has been achieved through methods including oxidative coupling and subsequent modifications. nih.gov

Development of Novel Synthetic Methodologies Applicable to Polyphenolic Compounds

The synthesis of polyphenolic compounds, including ellagitannins like this compound, benefits from the development of novel synthetic methodologies. Challenges in polyphenol synthesis include their complex structures, multiple hydroxyl groups requiring selective protection and deprotection, and the formation of challenging linkages like biaryl bonds. uri.eduwikipedia.org

Recent advancements in synthetic methodologies applicable to polyphenols include:

Chemoenzymatic approaches: Utilizing enzymes for specific, highly selective transformations. nih.govumich.edunih.govgoogle.com

Metal-catalyzed coupling reactions: Palladium-catalyzed couplings and other metal-mediated reactions are crucial for forming carbon-carbon and carbon-oxygen bonds, including the biaryl linkages found in this compound. researchgate.netmdpi.comacs.org

Biomimetic strategies: Inspired by natural biosynthesis, these methods aim for efficient and potentially more environmentally friendly routes. nih.govnih.govnih.gov

Development of new protecting group strategies: Essential for controlling reactivity at specific hydroxyl groups in polyhydroxylated compounds. jst.go.jp

Novel approaches for specific linkages: Methods for constructing diaryl ethers and other challenging bonds found in ellagitannins have been developed. researchgate.net

Microbial production: Engineering microorganisms for the synthesis of polyphenols offers an alternative, potentially sustainable route. nih.gov

These ongoing developments in synthetic organic chemistry contribute to overcoming the challenges associated with synthesizing complex polyphenols and their derivatives.

Biological Activities and Mechanistic Studies of this compound (Pre-clinical Focus)

Biological Activities and Mechanistic Studies Pre Clinical Focus

In Vitro Pharmacological Characterization

Rugosin B has been identified as a notable inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme crucial in the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV prolongs the action of incretins, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, a key mechanism in the management of type 2 diabetes.

Quantitative analysis determined the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV to be 28.5 μM. tandfonline.com The study highlighted that the presence of a valoneoyl moiety within the structure of the ellagitannins, including this compound, was associated with higher inhibitory activity. tandfonline.com While the precise molecular interactions between this compound and the active site of the DPP-IV enzyme have not been fully elucidated, the structure-activity relationship suggests that this specific chemical group plays a significant role in its inhibitory function. The general mechanism of DPP-IV inhibitors involves blocking the enzyme's catalytic activity, thus preventing the breakdown of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). nih.gov

Table 1: DPP-IV Inhibitory Activity of this compound

| Compound | Source | IC50 (μM) | Key Structural Feature for Activity |

|---|---|---|---|

| This compound | Rosa gallica (Rose Bud) | 28.5 | Valoneoyl moiety |

Currently, there is no direct scientific evidence from preclinical studies to suggest that this compound inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). This enzyme is the rate-limiting step in the mevalonate (B85504) pathway of cholesterol synthesis and is the primary target of the widely used class of cholesterol-lowering drugs known as statins.

The mechanism of HMGR inhibition by statins involves competitive binding to the enzyme's active site, thereby blocking the access of the natural substrate, HMG-CoA. nih.gov This action reduces the endogenous synthesis of cholesterol. Extensive searches of scientific literature did not yield any studies specifically investigating the effects of this compound on HMGR activity. Therefore, any discussion of this compound's role in cholesterol metabolism via this mechanism would be speculative.

Studies on ellagitannins isolated from pomegranate, which share core structural similarities with this compound, have demonstrated significant inhibitory effects on alpha-glucosidase. For instance, punicalagin (B30970), another complex ellagitannin, has been shown to be an effective inhibitor. The mechanism for these related ellagitannins is often characterized as a mixed-mode of inhibition. This suggests that they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic turnover rate. The ability of ellagitannins to bind to proteins non-specifically may alter the enzyme's conformation, reducing the accessibility of the active site to the substrate.

Given the shared chemical class and structural motifs, it is plausible that this compound also possesses alpha-glucosidase inhibitory properties, likely acting through a similar mixed-inhibition mechanism. However, without direct experimental data, including a specific IC50 value for this compound, this remains an area for future investigation.

This compound has been identified as a compound capable of modulating antimicrobial resistance, specifically in the context of Methicillin-Resistant Staphylococcus aureus (MRSA). Research has shown that this compound can markedly reduce the minimum inhibitory concentrations (MICs) of beta-lactam antibiotics against MRSA strains. nih.gov This effect essentially re-sensitizes the resistant bacteria to a class of antibiotics that would otherwise be ineffective.

The primary mechanism of resistance in MRSA is the production of a low-affinity penicillin-binding protein 2a (PBP2a), encoded by the mecA gene. Beta-lactam antibiotics are unable to effectively bind to and inhibit PBP2a, allowing the bacteria to continue cell wall synthesis in their presence.

While the precise mechanism for this compound's potentiation effect has not been fully detailed, several possibilities exist based on the actions of other polyphenol compounds. These mechanisms may include:

Inhibition of PBP2a: this compound might directly interact with PBP2a, altering its conformation and allowing beta-lactams to bind more effectively.

Disruption of the bacterial cell membrane: Some compounds can increase the permeability of the bacterial cell wall, which could enhance the access of beta-lactam antibiotics to their target PBPs. nih.gov

Inhibition of beta-lactamase: Although PBP2a is the primary resistance determinant, some MRSA strains also produce beta-lactamase enzymes that degrade beta-lactam antibiotics. It is possible that this compound could inhibit the activity or production of these enzymes. nih.gov

A study investigating various natural compounds found that this compound, isolated from rose red (Rosa canina), along with tellimagrandin I and epicatechin gallate, significantly lowered the MICs of beta-lactams against MRSA. nih.gov Although specific quantitative data on the fold-reduction of MICs for various beta-lactams in the presence of this compound is not detailed in the available literature, the qualitative description of a "marked reduction" points to a significant synergistic effect.

Table 2: Summary of Potential Mechanisms for Beta-Lactam Potentiation by this compound

| Potential Mechanism | Description |

|---|---|

| Inhibition of PBP2a | Direct interaction with the primary resistance protein, PBP2a, to restore beta-lactam susceptibility. |

| Cell Wall Permeabilization | Increasing the permeability of the MRSA cell wall, allowing for better penetration of beta-lactam antibiotics. |

| Beta-Lactamase Inhibition | Inhibiting the enzymes that degrade beta-lactam antibiotics, thereby protecting them from inactivation. |

Antimicrobial Modulatory Effects

Proposed Mechanisms of Antibacterial Action

While specific studies on the antibacterial mechanisms of this compound are limited, research on related ellagitannins suggests several potential modes of action against bacteria. These mechanisms, detailed below, provide a framework for understanding how this compound may exert its antimicrobial effects.

Iron Chelation: Iron is an essential nutrient for bacterial growth and proliferation. Some antimicrobial agents function by sequestering iron from the environment, thereby depriving bacteria of this crucial element. Iron chelators can inhibit bacterial growth and, in some cases, disrupt biofilm formation, making bacteria more susceptible to antibiotics researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov. While direct evidence for this compound is not available, the polyphenolic structure of ellagitannins suggests a potential for metal chelation.

Cell Wall Synthesis Suppression: The bacterial cell wall, composed of peptidoglycan, is a critical structure for maintaining cell integrity nih.gov. Inhibition of its synthesis leads to a weakened cell wall that can no longer withstand internal osmotic pressure, resulting in cell lysis and death mdpi.comnih.govnih.gov. Some natural compounds, including certain flavonoids, have been shown to interfere with cell wall biosynthesis mdpi.com. It is plausible that ellagitannins like this compound could exhibit a similar mechanism.

Cell Membrane Damage: The cell membrane is vital for regulating the passage of substances into and out of the bacterial cell. Damage to this barrier can lead to the leakage of essential intracellular components and ultimately, cell death. Studies on ellagic acid, a core component of ellagitannins, indicate that it may exert its antibacterial effect by damaging the bacterial membrane, leading to the leakage of proteins and nucleic acids. Another related ellagitannin fraction has been observed to cause lysis of the bacterial cell wall, suggesting a mechanism involving severe structural damage.

Quorum Sensing Inhibition: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. Inhibition of quorum sensing represents an attractive anti-virulence strategy that does not directly kill bacteria but rather disarms them, potentially reducing the development of resistance. The complex polyphenolic structure of this compound and other ellagitannins could potentially interfere with quorum sensing signaling pathways.

| Proposed Mechanism | Description |

| Iron Chelation | Sequesters iron, an essential nutrient for bacterial growth and biofilm formation. |

| Cell Wall Synthesis Suppression | Inhibits the formation of the peptidoglycan layer, leading to cell lysis. |

| Cell Membrane Damage | Disrupts the integrity of the cell membrane, causing leakage of cellular contents. |

| Quorum Sensing Inhibition | Interferes with bacterial cell-to-cell communication, reducing virulence and biofilm formation. |

Antioxidant Activity and Free Radical Scavenging

Ellagitannins, including this compound, are recognized for their antioxidant properties. This activity is largely attributed to their chemical structure, which allows them to donate hydrogen atoms and effectively neutralize free radicals. The antioxidant capacity of these compounds can be evaluated through various in vitro assays.

Detailed research findings on the antioxidant and free radical scavenging activities of ellagitannins and their metabolites have been established through several widely used assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation.

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Studies on the metabolites of the ellagitannin geraniin (B209207) have shown that they possess potent antioxidant properties, as measured by the ORAC method. In vivo studies in mice have further demonstrated that the administration of urolithin A, a metabolite of ellagitannins, leads to a significant increase in the oxygen radical antioxidant capacity of plasma mdpi.com. This suggests that the antioxidant effects of ellagitannins are relevant in a physiological context.

| Assay | Principle |

| DPPH Radical Scavenging | Measures hydrogen-donating ability to neutralize the DPPH radical. |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation. |

| ORAC | Quantifies the protection of a fluorescent probe from peroxyl radical damage. |

| FRAP | Determines the ferric ion reducing ability of a compound. |

Modulation of Inflammatory Responses (drawing from related ellagitannins)

While specific studies on this compound are not available, research on related ellagitannins, such as geraniin, provides insight into the potential anti-inflammatory mechanisms. Geraniin has been shown to inhibit inflammation by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, geraniin suppressed the expression of inducible nitric oxide synthase (iNOS) and inhibited the production of reactive oxygen species (ROS).

The anti-inflammatory effects of geraniin are mediated through the regulation of the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Specifically, geraniin was found to impair the translocation of NF-κB and inhibit the phosphorylation of Akt in LPS-stimulated cells. Furthermore, geraniin induces the expression of heme oxygenase-1 (HO-1) through the activation of the transcription factor Nrf2. More recently, geraniin has been shown to restrict inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3, thereby exerting its anti-inflammatory effects. These findings suggest that ellagitannins can modulate inflammatory responses by targeting multiple signaling cascades.

Anticancer Effects in Cell Line Models (drawing from related ellagitannins)

The anticancer potential of ellagitannins has been investigated in various cancer cell line models. These studies indicate that ellagitannins can induce apoptosis and reduce cell viability and proliferation through multiple mechanisms.

A study on Rugosin E , an ellagitannin closely related to this compound, demonstrated its ability to induce apoptotic cell death in the MDA-MB-231 human breast cancer cell line. Rugosin E treatment led to an increased expression of the pro-apoptotic proteins Bax, Bak, and Bcl-Xs, while decreasing the levels of the anti-apoptotic proteins Bcl-2 and Bcl-X(L). This shift in the balance of pro- and anti-apoptotic proteins triggered the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. The involvement of caspase-9 was confirmed as a caspase-9 inhibitor blocked Rugosin E-induced apoptosis.

Similarly, the ellagitannin punicalagin has been shown to induce apoptosis in a variety of cancer cell lines, including cervical, ovarian, lung, and colorectal cancer cells. The mechanisms involve the upregulation of caspases and Bax, the release of cytochrome c, and the downregulation of Bcl-2. Punicalagin has also been found to induce apoptosis in acute leukemia cell lines (NB4 and MOLT-4) through the upregulation of caspases-3, -8, and -9, and Bax, and the downregulation of Bcl-2. In human HepG2 hepatoma cells, both punicalagin and ellagic acid were found to induce apoptosis, with punicalagin being more effective.

Treatment with Rugosin E was found to decrease the cell proliferation of MDA-MB-231 breast cancer cells in a dose-dependent manner. This anti-proliferative effect was associated with a G0/G1 phase cell cycle arrest, which was accompanied by a decrease in the levels of cyclins D1, D2, and E, and cyclin-dependent kinases (cdk) 2, 4, and 6, along with an increase in the cell cycle inhibitor p21/WAF1. Furthermore, Rugosin E was shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation.

Punicalagin has also demonstrated anti-proliferative effects in various cancer cell lines. In osteosarcoma cells, punicalagin significantly decreased tumor cell viability and inhibited proliferation in a concentration- and time-dependent manner. In acute leukemia cell lines, punicalagin decreased cell viability in a dose-dependent manner and exhibited synergistic cytotoxic effects when combined with the chemotherapy drug daunorubicin.

| Ellagitannin | Cancer Cell Line | Key Findings |

| Rugosin E | MDA-MB-231 (Breast) | Induces apoptosis via mitochondrial pathway; causes G0/G1 cell cycle arrest; inhibits NF-κB signaling. |

| Punicalagin | Various (Cervical, Ovarian, Lung, Colorectal) | Induces apoptosis through caspase activation and modulation of Bcl-2 family proteins. |

| Punicalagin | NB4, MOLT-4 (Leukemia) | Decreases cell viability; induces apoptosis and autophagy. |

| Punicalagin | Osteosarcoma cells | Decreases cell proliferation and increases apoptosis. |

| Punicalagin & Ellagic Acid | HepG2 (Hepatoma) | Inhibit cell growth and induce apoptosis. |

In Vivo Pre-clinical Efficacy Studies (Animal Models)

While specific in vivo preclinical efficacy studies for this compound were not identified, research on other ellagitannins and their metabolites in animal models provides evidence for their potential therapeutic effects in various disease contexts. These studies are crucial for translating in vitro findings into a physiological setting.

In a mouse model of inflammation, the oral administration of urolithin A , a major metabolite of ellagitannins like geraniin, was shown to reduce carrageenan-induced paw edema mdpi.com. This anti-inflammatory effect was associated with high plasma levels of unconjugated urolithin A and a significant increase in the oxygen radical antioxidant capacity of the plasma mdpi.com. These findings suggest that ellagitannins can confer protection against inflammatory diseases in a living organism mdpi.com.

In the context of cancer, pomegranate extracts, which are rich in ellagitannins, have demonstrated antiproliferative and chemopreventive activities in animal models of lung cancer. Furthermore, studies using animal models have shown that higher concentrations of ellagitannins are found in prostate and colon tissues compared to other tissues, suggesting a potential for targeted effects in these organs. In a nude mouse tumor xenograft model, ellagic acid was able to inhibit the phosphorylation of EGFR and reduce tumor size and weight. Another in vivo study using a human bladder cancer xenograft model in nude mice showed that ellagic acid significantly reduced the tumor growth rate, infiltrative behavior, and tumor-associated angiogenesis. However, in a study on intestinal tumorigenesis in Min mice, pure ellagic acid did not decrease adenoma formation and, at a high concentration, increased the size of duodenal adenomas.

These studies highlight the importance of in vivo models to assess the complex pharmacological effects of ellagitannins and their metabolites, which can vary depending on the specific compound, the animal model, and the disease being studied.

Investigations in Animal Models of Metabolic Disorders (e.g., Type 2 Diabetes Models)

There is currently no available scientific literature detailing the investigation of this compound in animal models of metabolic disorders, including those for Type 2 Diabetes. Consequently, no data on its potential effects on metabolic parameters in these models can be presented.

Studies in Animal Models of Bacterial Infections

Preclinical studies evaluating the efficacy of this compound in animal models of bacterial infections have not been identified in the reviewed scientific literature. As such, there is no in vivo data to report on its potential antibacterial activities.

Exploration in Animal Models of Inflammatory Conditions

There is a lack of published research on the effects of this compound in animal models of inflammatory conditions. Therefore, its potential anti-inflammatory properties in a preclinical in vivo setting remain uninvestigated.

Assessment in Animal Models of Neoplasia (e.g., Xenograft Models)

No studies assessing the in vivo anti-neoplastic activity of this compound in animal models, such as xenograft models, were found in the scientific literature. Its potential effects on tumor growth and development in preclinical cancer models have not been reported.

Mechanistic Elucidation of Biological Actions at Molecular and Cellular Levels

Detailed studies elucidating the specific molecular and cellular mechanisms underlying the potential biological actions of this compound are not available in the current body of scientific literature. Research into its direct molecular targets, effects on signaling pathways, and cellular processes has not been published.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods play a crucial role in determining the intricate structure of Rugosin B. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound, providing detailed information on the hydrogen and carbon frameworks. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed. ¹H NMR provides insights into the types of protons and their chemical environments, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable for establishing connectivity between atoms and confirming structural assignments. um.edu.myhmdb.cahmdb.capreprints.org

For instance, analysis of the ¹H-NMR spectrum of a compound structurally related to this compound, this compound ethyl ester, showed signals indicative of an ethoxy group, which were absent in this compound itself. tandfonline.com HMBC analysis further confirmed the ester linkage in this compound ethyl ester by showing a correlation between the methylene (B1212753) protons of the ethyl group and a carbonyl carbon. tandfonline.com Similarly, ¹³C-NMR spectroscopy can reveal the presence and environment of carbonyl carbons and other functional groups within the this compound structure. tandfonline.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

HR-ESI-MS is frequently used to determine the exact mass of this compound, providing its elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermolabile compounds like ellagitannins. mdpi.comrsc.org High-resolution mass analysis allows for the precise measurement of the mass-to-charge ratio (m/z), which can be compared to theoretical values to confirm the molecular formula. For example, HRMS analysis was used to determine the molecular formula of decarboxylated rugosin A, a compound structurally related to this compound, by detecting a specific m/z value corresponding to the loss of CO2 from Rugosin A. tandfonline.comtandfonline.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting product ions. This technique provides valuable structural information by revealing specific fragmentation patterns characteristic of the compound's substructures. rsc.orgresearchgate.net Collision-induced dissociation (CID) is a common method used in MS/MS to induce fragmentation. mdpi.comnih.gov By analyzing the m/z values of the product ions, researchers can deduce the presence of specific moieties and their arrangement within the this compound molecule. mdpi.com

UHPLC-QqQ-MS/MS with Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique often employed for the targeted detection and quantification of specific compounds in complex matrices. mdpi.comutu.finih.govmdpi.com UHPLC provides rapid and efficient chromatographic separation, while the triple quadrupole (QqQ) mass analyzer allows for the selection of specific precursor ions and the detection of characteristic product ions in the MRM mode. mdpi.comutu.fiehu.eus MRM transitions, which involve monitoring the fragmentation of a specific precursor ion into one or more specific product ions, are optimized for each analyte to enhance selectivity and sensitivity. mdpi.comutu.finih.gov This approach is particularly useful for the quantitative analysis of this compound in various samples, enabling accurate measurement even at low concentrations. utu.fimdpi.com The optimization of cone voltage and collision energy is crucial for developing a compound-specific MRM method. utu.fi

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic methods are essential for the separation, quantification, and purity assessment of this compound in complex mixtures. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the analysis of polyphenols, including ellagitannins like this compound. researchgate.netmdpi.com These methods typically employ reversed-phase columns, such as C18, and gradient elution with mobile phases consisting of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for MS detection. tandfonline.comtandfonline.com UV detection is commonly used for monitoring the separated compounds based on their absorbance at specific wavelengths. researchgate.net

Quantitative analysis by LC-MS involves establishing a standard curve using known concentrations of this compound. tandfonline.com The concentration of this compound in unknown samples is then determined by comparing the peak area or height in the chromatogram to the standard curve. longdom.org Method validation, including assessment of linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy, is crucial to ensure the reliability of the quantitative results. researchgate.netich.org For example, an LC-MS method for the quantitation of this compound utilized a C18 column and gradient elution with acetonitrile and aqueous formic acid, demonstrating the applicability of this approach. tandfonline.com HPLC methods have also been developed for the qualitative and quantitative studies of ellagitannins, including this compound, in plant extracts, highlighting the versatility of chromatographic techniques in polyphenol analysis. researchgate.net

Analytical Data Summary for this compound and Related Compounds

| Compound | Analytical Technique(s) Used | Key Findings/Parameters | Source |

| This compound | LC-MS, HPLC | Quantitation by LC-MS with C18 column, gradient elution (acetonitrile/aqueous formic acid). tandfonline.com Isolated and quantified by HPLC. researchgate.nettandfonline.com | tandfonline.comresearchgate.nettandfonline.com |

| This compound ethyl ester | ¹H-NMR, HMBC, MS | ¹H-NMR signals at 1.20 ppm (triplet) and 4.18 ppm (quartet) for ethoxy group; HMBC correlation between CH₂ of ethyl and carbonyl carbon (167.57 ppm); MS peak at m/z 981. tandfonline.com | tandfonline.com |

| Decarboxylated Rugosin A | ¹H-NMR, ¹³C-NMR, HRMS | ¹H-NMR similar to Rugosin A but different valoneoyl signals; ¹³C-NMR showed five ester carbonyl signals (one missing compared to Rugosin A); HRMS m/z 1061.1132 (C₄₇H₃₃O₂₉ calculated m/z 1061.1108). tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Tellimagrandin I | HPLC | Isolated by HPLC. tandfonline.com | tandfonline.com |

| Heterophyllin A | HPLC | Isolated by HPLC. tandfonline.com | tandfonline.com |

| Eugeniin | HPLC | Isolated by HPLC. tandfonline.com | tandfonline.com |

| Rugosin A | HPLC, HRMS | Isolated by HPLC. tandfonline.com HRMS analysis mentioned in relation to decarboxylated rugosin A. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Rugosin D | HPLC | Isolated and quantified by HPLC. researchgate.net | researchgate.net |

| Rugosin E | HPLC | Isolated and quantified by HPLC. researchgate.net | researchgate.net |

Validation of Analytical Methods for this compound in Complex Matrices

The accurate and reliable quantification of this compound in complex matrices, such as biological samples or plant extracts, necessitates the rigorous validation of the analytical methods employed. Method validation is a crucial process that demonstrates the suitability of an analytical procedure for its intended purpose, ensuring the consistency, accuracy, and reliability of the results obtained from complex sample types. nih.govuni-freiburg.de This is particularly important for complex matrices due to the potential for interfering substances that can affect the analytical signal. tcmip.cnnovoprolabs.com

Validation typically involves evaluating several key performance parameters to ensure the method's robustness and reliability in the presence of matrix components. nih.gov While specific validation data for this compound in complex matrices were not available in the consulted literature, the general principles and parameters applied to the validation of analytical methods for other compounds in similar matrices can be outlined.

Key validation parameters relevant to the analysis of this compound in complex matrices include:

Specificity/Selectivity: This parameter assesses the method's ability to unequivocally measure this compound in the presence of other components in the matrix, such as endogenous compounds, impurities, or degradation products. novoprolabs.com Demonstrating that the method's signal is derived solely from this compound is critical for accurate quantification in complex samples. novoprolabs.com

Linearity: Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. nih.gov Validation involves analyzing a series of standards at different concentrations in the complex matrix to construct a calibration curve. tcmip.cn The linearity is typically assessed by parameters such as the correlation coefficient (r or r²) and the goodness of fit of the regression line.

Accuracy: Accuracy measures the closeness of the measured value to the true concentration of this compound in the complex matrix. nih.govnovoprolabs.com This is often evaluated by spiking known amounts of this compound into blank matrix samples and determining the percentage recovery. Accuracy should be assessed at multiple concentration levels within the expected range.

Precision: Precision describes the agreement between replicate measurements of the same homogeneous sample under specified conditions. nih.govnovoprolabs.com It can be evaluated at different levels, including repeatability (within-run variability) and intermediate precision (between-run, between-day, or between-analyst variability). nih.gov Precision is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of this compound that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov These limits are particularly important when analyzing this compound at low levels in complex matrices.

Recovery: Recovery assesses the efficiency of the sample preparation method in extracting this compound from the complex matrix. It is determined by comparing the analytical response of spiked samples processed through the entire method with the response of standards at the same concentration in a simple solvent. Consistent and high recovery is essential for accurate quantification in complex matrices.

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. Demonstrating robustness ensures the method's reliability during routine use in a laboratory setting.

Analytical techniques commonly employed for the analysis of compounds like this compound in complex matrices, and thus requiring validation, include High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). LC-MS/MS is particularly valuable for its high sensitivity and selectivity, which helps mitigate matrix effects often encountered in complex samples.

Validation studies for this compound in complex matrices would involve preparing calibration standards and quality control (QC) samples by spiking known amounts of this compound into the relevant blank matrix (e.g., plasma, urine, or plant extract). These samples would then be processed using the developed sample preparation and analytical method, and the results would be used to assess the validation parameters.

While specific data tables detailing the linearity, accuracy, precision, LOD, LOQ, recovery, and robustness for this compound in various complex matrices were not found in the consulted sources, a comprehensive validation study would generate such data to demonstrate the method's suitability for its intended application. tcmip.cn For instance, a linearity table would show the concentration range tested, the regression equation, and the correlation coefficient. An accuracy and precision table would present the mean back-calculated concentrations, standard deviations, and %RSD for QC samples at different concentration levels. A recovery table would show the percentage of this compound recovered from spiked matrix samples.

Such detailed validation data, when available, provides the necessary evidence to confirm that an analytical method for this compound is reliable and fit-for-purpose when applied to complex matrices, enabling accurate quantification in research or other relevant applications. nih.govuni-freiburg.de

Research Gaps and Future Directions in Rugosin B Research

Unexplored Biological Activities and Potential Applications

While initial studies have identified Rugosin B as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), suggesting its potential in managing type 2 diabetes, its full spectrum of biological activities remains largely uncharted. figshare.comoup.com Ellagitannins as a class are known for a wide array of effects, including antioxidant, anti-inflammatory, antimicrobial, and chemopreventive properties. nih.gov These areas represent significant avenues for future investigation into this compound.

Key Research Questions:

Does this compound possess significant antioxidant and anti-inflammatory activities comparable to other ellagitannins?

Can this compound exhibit anticancer properties, such as inducing apoptosis or inhibiting cell proliferation in various cancer cell lines?

What is the extent of its antimicrobial activity against pathogenic bacteria and fungi?

Could this compound have neuroprotective effects, a property observed in metabolites of other dietary ellagitannins?

Future research should focus on systematic screening of this compound across a diverse range of biological assays. Positive findings could open doors to novel applications, including its development as a functional food ingredient, a natural food preservative, or a lead compound for therapies targeting inflammation-related diseases, cancer, or neurodegenerative disorders.

Deeper Elucidation of Molecular Mechanisms of Action

Beyond the established inhibition of DPP-IV, the precise molecular mechanisms through which this compound exerts its effects are not well understood. figshare.com A deeper mechanistic understanding is essential for its development as a therapeutic agent and for predicting its physiological effects. Future research must move beyond preliminary observations to detailed investigations of its interactions with cellular components.

Areas for Mechanistic Investigation:

Target Identification: Identifying the direct molecular binding partners of this compound, aside from DPP-IV, using techniques like affinity chromatography and mass spectrometry.

Signaling Pathways: Investigating the impact of this compound on key cellular signaling pathways, such as NF-κB (inflammation), MAP kinase (cell growth and stress response), and PI3K/Akt (cell survival and metabolism).

Gene Expression: Utilizing transcriptomics to analyze how this compound modulates gene expression profiles in target cells to understand its broader cellular impact.

Metabolite Activity: Characterizing the biological activities of this compound's gut microbiota-derived metabolites, such as urolithins, which may be responsible for many of the systemic health effects attributed to ellagitannins. nih.gov

Elucidating these mechanisms will provide a more robust scientific foundation for the potential therapeutic uses of this compound and help in identifying biomarkers for its activity.

Advanced Synthetic Strategies for Enhanced Analogues

The structural complexity of this compound presents a significant challenge for chemical synthesis. While total syntheses of related ellagitannins like Rugosin C have been achieved, these routes are often lengthy and low-yielding, limiting the availability of pure material for extensive research. mdpi.com The development of more efficient and scalable synthetic strategies is a critical research gap.

Furthermore, synthesis provides the opportunity to create structural analogues of this compound with potentially enhanced properties, such as improved stability, bioavailability, or target specificity.

Future Synthetic Directions:

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic reactions to achieve difficult transformations with high stereoselectivity, mimicking nature's biosynthetic approach.

Analogue Libraries: Systematically modifying the functional groups on the this compound scaffold to create a library of analogues. nih.govmdpi.commdpi.com This would enable the exploration of structure-activity relationships (SAR) to identify which parts of the molecule are essential for its biological effects.

Prodrug Development: Designing and synthesizing prodrugs of this compound that are more readily absorbed and then converted to the active form within the body.

Successful advancements in these areas would not only provide a sustainable supply of this compound for research but also pave the way for second-generation analogues with superior therapeutic profiles.

Comprehensive Comparative Studies with Other Ellagitannins

This compound is one of over a thousand known ellagitannins, each with a unique structure and potentially distinct biological profile. mdpi.comrsc.org Currently, there is a lack of comprehensive studies that directly compare the activities of this compound against other structurally related ellagitannins under standardized conditions. One study did compare its DPP-IV inhibitory activity to six other isolated ellagitannins, finding it to be among the most potent, but broader comparisons are needed. figshare.com

Such comparative studies are essential to understand the unique therapeutic potential of this compound and to establish clear structure-activity relationships within the ellagitannin family.

| Ellagitannin | Known Biological Activities | Need for Direct Comparison with this compound |

| This compound | DPP-IV Inhibition | - |

| Rugosin A | DPP-IV Inhibition | To determine relative potency across antioxidant, anti-inflammatory, and anticancer assays. |

| Tellimagrandin I | DPP-IV Inhibition, Antioxidant | To evaluate if the additional galloyl group in this compound enhances specific activities. |

| Casuarictin | Antioxidant, Anticancer | To compare efficacy in various cancer cell lines and mechanistic pathways. |

| Pedunculagin | Antioxidant, Anti-inflammatory | To assess differences in modulating inflammatory signaling pathways. |

| Urolithins | Antioxidant, Anti-inflammatory, Neuroprotective | To determine the activity of the parent compound (this compound) versus its primary gut metabolites. |

Future research should employ head-to-head comparisons of purified ellagitannins in a panel of validated assays measuring antioxidant capacity, inhibition of key inflammatory enzymes, and cytotoxicity against various cell lines. This would clarify whether this compound offers unique advantages over other, more abundant ellagitannins.

Role of this compound in Plant Physiology and Ecological Interactions

The reason for the production of complex secondary metabolites like this compound by plants such as Rosa and Euphorbia species is an area ripe for investigation. nih.gov In general, tannins are understood to play defensive roles against herbivores, pathogens, and competing plants (allelopathy). mdpi.comnih.govresearchgate.net However, the specific functions of this compound within its native plant species have not been explicitly studied.

Ecological Research Questions:

Defense against Herbivores: Does the concentration of this compound in plant tissues correlate with resistance to insect or mammalian herbivores?

Antimicrobial Defense: Does this compound protect the plant from pathogenic fungi or bacteria? Research could involve measuring its concentration in response to infection. nih.govresearchgate.net

Allelopathy: Is this compound exuded from roots or leached from leaves, and does it inhibit the germination or growth of competing plant species? mdpi.com

Stress Response: How does the biosynthesis of this compound change in response to abiotic stressors such as drought, UV radiation, or nutrient deficiency?

Understanding the ecological roles of this compound would not only provide fundamental insights into plant chemical ecology but could also lead to agricultural applications, such as the development of crops with enhanced pest resistance or the use of this compound as a natural herbicide or pesticide.

Development of Standardized Isolation and Production Protocols

Current methods for obtaining this compound rely on extraction from plant sources, followed by multi-step chromatographic purification. While a protocol has been published for its isolation from rose buds, these methods are often laborious and may not be optimized for yield or scalability. nih.gov The lack of a standardized, high-yield production method is a major bottleneck for advancing research and potential commercialization.

Future Research Directions:

Source Optimization: Screening different plant species and cultivars to identify sources with the highest concentrations of this compound.

Extraction Method Optimization: Systematically comparing and optimizing various extraction techniques (e.g., accelerated solvent extraction, supercritical fluid extraction, microwave-assisted extraction) to maximize yield and minimize degradation. nih.govconsensus.appmdpi.comnih.gov

Purification Streamlining: Developing more efficient purification protocols, potentially using techniques like centrifugal partition chromatography, to reduce the number of steps and improve throughput.

Biotechnological Production: Exploring the feasibility of producing this compound in engineered microorganisms or plant cell cultures, which could provide a sustainable and scalable alternative to extraction from wild or cultivated plants.

The development of robust and economically viable production protocols is a pragmatic but essential step toward making this compound available in the quantities required for preclinical and clinical studies.

Integration of Omics Technologies in Biosynthetic Pathway Discovery

The complete enzymatic pathway responsible for the biosynthesis of this compound from primary metabolites is unknown. While the general pathway for ellagitannins is thought to begin with pentagalloylglucose, the specific enzymes (e.g., oxidases, transferases) that construct the unique valoneoyl group and other features of this compound have not been identified. nih.govutu.fi

The integration of "omics" technologies offers a powerful strategy to elucidate this complex pathway. wur.nlnih.govdtu.dk

A Proposed Omics-Based Strategy:

Genomics: Sequence the genome of a high-yielding this compound-producing plant to create a reference for gene discovery.

Transcriptomics (RNA-Seq): Compare the gene expression profiles of plant tissues that are actively producing this compound with those that are not. Genes that are highly co-expressed with the production of the compound are strong candidates for being involved in its biosynthesis.

Metabolomics: Use high-resolution mass spectrometry to profile the metabolites in the same tissues, allowing for the correlation of specific gene expression patterns with the accumulation of this compound and its potential precursors.

Functional Genomics: Once candidate genes are identified, their functions can be confirmed using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9 to knock out the gene and observe the effect on this compound production.

Unraveling the biosynthetic pathway of this compound would not only be a significant scientific achievement but would also enable the biotechnological production of the compound and its analogues in heterologous systems like yeast or E. coli. nih.govplos.org

常见问题

Q. How is Rugosin B structurally characterized, and what key spectroscopic techniques are essential for validation?

this compound (C₂₁H₂₆O₁₀, MW 954.672) is characterized using nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Its optical rotation ([α] +124 in ethanol) and purity are validated via high-performance liquid chromatography (HPLC) and elemental analysis. Researchers must cross-reference spectral data with existing literature to confirm structural integrity .

Q. Which plant sources are commonly utilized for this compound extraction, and how do their yields vary?

this compound is primarily isolated from Stachyurus praecox and Rosa rugosa. Yield variations depend on plant tissue (e.g., bark vs. leaves), seasonal harvesting times, and extraction protocols. For example, Stachyurus praecox bark yields higher concentrations (0.12–0.25% dry weight) compared to Rosa rugosa petals (0.08–0.15%) under optimized ethanol-water extraction .

Q. What are the foundational chemical properties of this compound critical for experimental design?

Key properties include:

- Solubility : Polar solvents (e.g., methanol, ethanol) at pH 5.0–6.0.

- Stability : Degrades above 60°C; requires storage at –20°C under nitrogen.

- Spectroscopic signatures : UV-Vis absorption maxima at 280 nm (phenolic groups) and IR bands at 3400 cm⁻¹ (hydroxyl stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

Contradictions arise from assay variability (e.g., DPPH vs. FRAP for antioxidant capacity) and concentration-dependent effects. To address this:

- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity assays) and control ROS levels.

- Validate mechanisms : Pair in vitro assays with gene expression analysis (e.g., Nrf2 pathway) to confirm dose-response relationships .

Q. What experimental strategies optimize this compound isolation from complex plant matrices?

Optimization involves:

- Solvent gradients : Ethanol-water (70:30 v/v) at 40°C for maximum solubility.

- Chromatography : Preparative HPLC with C18 columns (acetonitrile/0.1% formic acid mobile phase).

- Species-specific adjustments : Stachyurus praecox requires longer maceration (48 hrs) than Rosa rugosa (24 hrs) due to lignin interference .

Q. How should researchers design assays to investigate this compound’s interaction with cellular targets (e.g., NF-κB or MAPK pathways)?

- In vitro models : Use siRNA knockdown in THP-1 macrophages to isolate pathway-specific effects.

- Dosage ranges : 10–100 μM to avoid off-target cytotoxicity (preliminary MTT assays required).

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map upstream/downstream regulators .

Q. What methodologies validate this compound’s stability under physiological conditions for pharmacokinetic studies?

- Simulated gastric fluid (SGF) assays : Incubate at 37°C for 2 hrs, monitor degradation via LC-MS.

- Plasma stability tests : Use rat plasma (4°C vs. 25°C) to assess half-life.

- Light exposure trials : UV-Vis spectroscopy to detect photodegradation products .

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships?

- Molecular docking : AutoDock Vina to predict binding affinities with COX-2 or PI3K.

- QSAR models : Correlate substituent effects (e.g., galactose moiety) with anti-inflammatory IC₅₀ values.

- MD simulations : GROMACS to assess conformational stability in lipid bilayers .

Methodological Considerations

Q. What criteria ensure rigorous formulation of hypotheses in this compound research?

Apply the FINER framework :

Q. How should researchers document experimental protocols for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。